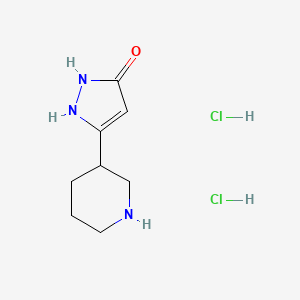
5-Piperidin-3-yl-1,2-dihydropyrazol-3-one;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Piperidin-3-yl-1,2-dihydropyrazol-3-one;dihydrochloride is a chemical compound with the molecular formula C8H13N3O2HCl It is a derivative of piperidine and pyrazolone, featuring a piperidine ring attached to a dihydropyrazolone moiety
作用机制
Target of Action
Piperidine derivatives are known to play a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The interaction of these compounds with their targets often leads to changes in cellular processes, but the specific interactions of EN300-6734167 remain to be elucidated.
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biological activities and pharmacological applications
Result of Action
As a piperidine derivative, it may have a range of potential effects depending on its specific target and mode of action .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Piperidin-3-yl-1,2-dihydropyrazol-3-one;dihydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.
Formation of the Dihydropyrazolone Moiety: The dihydropyrazolone moiety can be synthesized by reacting hydrazine with a suitable diketone or ketoester.
Coupling of the Two Moieties: The piperidine and dihydropyrazolone moieties are then coupled together through a condensation reaction, often in the presence of a catalyst.
Formation of the Dihydrochloride Salt: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. The use of automated reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the pyrazolone moiety, potentially converting it to a pyrazolidinone.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the piperidine and pyrazolone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Pyrazolidinone derivatives.
Substitution: Alkylated or acylated derivatives of the compound.
科学研究应用
5-Piperidin-3-yl-1,2-dihydropyrazol-3-one;dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory conditions.
Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing processes.
相似化合物的比较
Similar Compounds
Piperidine Derivatives: Compounds such as piperidine, piperine, and piperidinone share structural similarities with 5-Piperidin-3-yl-1,2-dihydropyrazol-3-one;dihydrochloride.
Pyrazolone Derivatives: Compounds such as antipyrine and aminopyrine are structurally related to the pyrazolone moiety of the compound.
Uniqueness
This compound is unique due to its combined piperidine and pyrazolone structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various research and industrial applications.
属性
IUPAC Name |
5-piperidin-3-yl-1,2-dihydropyrazol-3-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O.2ClH/c12-8-4-7(10-11-8)6-2-1-3-9-5-6;;/h4,6,9H,1-3,5H2,(H2,10,11,12);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWZYIEBUPLGYCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC(=O)NN2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
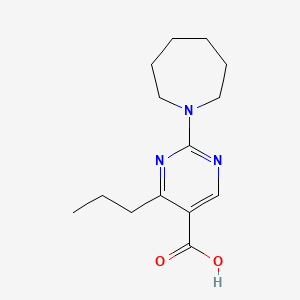
![(Z)-ethyl 2-(5,7-dimethyl-2-((3,4,5-trimethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2755310.png)
![3-{4-[(Dimethyl-1,2-oxazol-4-yl)methoxy]-3-methoxyphenyl}prop-2-enoic acid](/img/structure/B2755311.png)
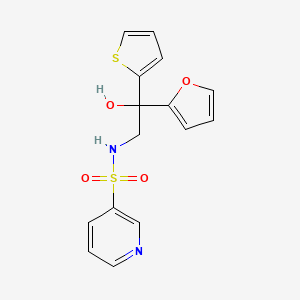
![ethyl 2-[6-(1H-1,2,4-triazol-1-yl)pyridazine-3-amido]benzoate](/img/structure/B2755313.png)
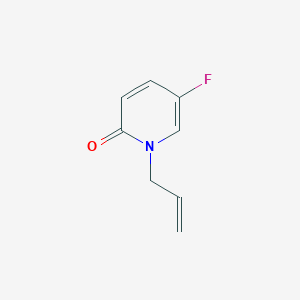
![12-(Benzylsulfanyl)-7-thia-9,11-diazatricyclo[6.4.0.0(2),]dodeca-1(8),2(6),9,11-tetraene](/img/structure/B2755318.png)
![N-(3'-acetyl-2-oxo-1-{[4-(propan-2-yloxy)phenyl]methyl}-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl)acetamide](/img/structure/B2755319.png)
![[(5-Chloro-1H-benzimidazol-2-yl)methyl]methylamine dihydrochloride](/img/new.no-structure.jpg)
![2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-1-(4-nitrophenyl)ethan-1-one hydrobromide](/img/structure/B2755322.png)
methanone](/img/structure/B2755325.png)
![2-(2-fluorophenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2755327.png)
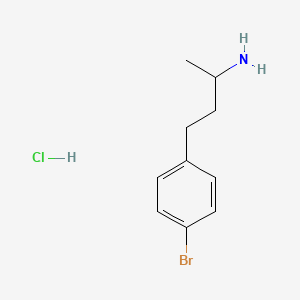
![2-[(3S,5S,6R)-5-(3-Chlorophenyl)-6-(4-chlorophenyl)-3-methyl-1-[(2S)-3-methyl-1-propan-2-ylsulfonylbutan-2-yl]-2-oxopiperidin-3-yl]acetic acid](/img/structure/B2755330.png)
